Ethyl (5S,7R)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-2-carboxylate
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Overview
Description
Ethyl (5S,7R)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-2-carboxylate is a complex organic compound belonging to the class of pyrazolo[1,5-A]pyrimidines. These compounds are known for their diverse biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties . The unique structure of this compound, featuring a trifluoromethyl group and a phenyl ring, contributes to its high biological activity and stability.
Preparation Methods
The synthesis of Ethyl (5S,7R)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-2-carboxylate typically involves the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds containing the trifluoromethyl group . The reaction is usually carried out in acetic acid or trifluoroacetic acid, which helps in the regioselective formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl (5S,7R)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group and phenyl ring can undergo electrophilic or nucleophilic substitution reactions under appropriate conditions.
Common reagents and conditions used in these reactions include acetic acid, trifluoroacetic acid, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl (5S,7R)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a neuroprotective and anti-neuroinflammatory agent.
Medicine: It is being studied for its antiviral, anticancer, and antimicrobial properties.
Industry: The compound’s stability and biological activity make it a valuable component in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl (5S,7R)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-2-carboxylate involves the inhibition of specific molecular targets and pathways. For instance, it has been observed to inhibit the NF-kB inflammatory pathway, which plays a crucial role in neuroinflammation . The compound also interacts with various proteins and enzymes, leading to its diverse biological effects.
Comparison with Similar Compounds
Ethyl (5S,7R)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-2-carboxylate can be compared with other pyrazolo[1,5-A]pyrimidine derivatives, such as:
- Ethyl 7-difluoromethyl-5-phenylpyrazolo[1,5-A]pyrimidine-3-carboxylate
- Ethyl 5-cyclopropyl-7-difluoromethylpyrazolo[1,5-A]pyrimidine-3-carboxylate
These compounds share similar structural features but differ in their substituents, which can affect their biological activity and stability. The presence of the trifluoromethyl group in this compound enhances its lipophilicity and binding affinity to receptors, making it unique among its peers .
Properties
Molecular Formula |
C16H16F3N3O2 |
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Molecular Weight |
339.31 g/mol |
IUPAC Name |
ethyl (5S,7R)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate |
InChI |
InChI=1S/C16H16F3N3O2/c1-2-24-15(23)12-9-14-20-11(10-6-4-3-5-7-10)8-13(16(17,18)19)22(14)21-12/h3-7,9,11,13,20H,2,8H2,1H3/t11-,13+/m0/s1 |
InChI Key |
DPXRIGGLPDJAJL-WCQYABFASA-N |
Isomeric SMILES |
CCOC(=O)C1=NN2[C@H](C[C@H](NC2=C1)C3=CC=CC=C3)C(F)(F)F |
Canonical SMILES |
CCOC(=O)C1=NN2C(CC(NC2=C1)C3=CC=CC=C3)C(F)(F)F |
Origin of Product |
United States |
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